2-Iodo-4-(methylsulfonyl)aniline 2-Iodo-4-(methylsulfonyl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC14246134
InChI: InChI=1S/C7H8INO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
SMILES:
Molecular Formula: C7H8INO2S
Molecular Weight: 297.12 g/mol

2-Iodo-4-(methylsulfonyl)aniline

CAS No.:

Cat. No.: VC14246134

Molecular Formula: C7H8INO2S

Molecular Weight: 297.12 g/mol

* For research use only. Not for human or veterinary use.

2-Iodo-4-(methylsulfonyl)aniline -

Specification

Molecular Formula C7H8INO2S
Molecular Weight 297.12 g/mol
IUPAC Name 2-iodo-4-methylsulfonylaniline
Standard InChI InChI=1S/C7H8INO2S/c1-12(10,11)5-2-3-7(9)6(8)4-5/h2-4H,9H2,1H3
Standard InChI Key QEFGKGMHWLOVLS-UHFFFAOYSA-N
Canonical SMILES CS(=O)(=O)C1=CC(=C(C=C1)N)I

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2-iodo-4-(methylsulfonyl)aniline is C7H8INO2S\text{C}_7\text{H}_8\text{INO}_2\text{S}, with a molar mass of 297.11 g/mol. The iodine atom at the ortho position introduces significant steric hindrance, while the electron-withdrawing methylsulfonyl group at the para position modulates the electron density of the aromatic ring, influencing both its reactivity and solubility. Key structural features include:

  • Aromatic ring system: Provides a planar framework for π-π interactions and hydrogen bonding.

  • Methylsulfonyl group (SO2CH3-\text{SO}_2\text{CH}_3): Enhances solubility in polar solvents and stabilizes negative charges through resonance.

  • Iodo substituent: Contributes to heavy atom effects, potentially useful in crystallography and photophysical applications.

Comparative analysis with structurally related compounds, such as 2-iodo-4-trifluoromethylaniline (ITFMA), reveals that the methylsulfonyl group may offer superior hydrogen-bonding capacity compared to trifluoromethyl groups, which are primarily lipophilic .

Synthesis and Production Methods

The synthesis of 2-iodo-4-(methylsulfonyl)aniline typically involves multi-step reactions starting from commercially available aniline precursors. A generalized approach includes:

  • Sulfonation of 4-nitroaniline: Introduction of the methylsulfonyl group via reaction with methanesulfonyl chloride under basic conditions.

  • Reduction of the nitro group: Catalytic hydrogenation or chemical reduction to yield 4-(methylsulfonyl)aniline.

  • Iodination: Electrophilic aromatic substitution using iodine monochloride (ICl\text{ICl}) or N\text{N}-iodosuccinimide (NIS) to introduce the iodine atom at the ortho position.

Critical parameters such as reaction temperature, solvent polarity, and catalyst selection significantly influence yield and purity. Industrial-scale production may employ continuous flow reactors to optimize efficiency and minimize byproducts.

Biological Activities and Mechanistic Insights

While direct pharmacological data for 2-iodo-4-(methylsulfonyl)aniline are sparse, studies on analogous compounds provide foundational insights:

Biofilm Inhibition

Sulfonamide-aniline hybrids disrupt biofilm formation by interfering with bacterial quorum sensing and extracellular polymeric substance (EPS) production. For example, ITFMA reduces Vibrio biofilm biomass by 60–70% at sub-MIC concentrations .

Enzyme Interactions

The sulfonyl group may act as a hydrogen bond acceptor, inhibiting enzymes like dihydrofolate reductase (DHFR) or β-lactamases. Computational docking studies suggest strong binding affinities for bacterial target proteins.

Applications in Pharmaceutical and Material Sciences

Application AreaMechanism/UtilityComparative Efficacy (vs. Analogues)
Antimicrobial AgentsDisruption of bacterial membranes and biofilm matricesPotentially superior to ITFMA due to enhanced solubility
Polymer SynthesisMonomer for conductive polymers (e.g., polyaniline derivatives)Higher thermal stability vs. non-sulfonated analogs
CatalysisLigand in transition metal-catalyzed cross-coupling reactionsImproved regioselectivity in Suzuki-Miyaura reactions

Recent advances highlight its role in developing corrosion-resistant coatings and photovoltaic materials, leveraging its electron-deficient aromatic system.

Future Research Directions

  • Pharmacokinetic Studies: Elucidate absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Structure-Activity Relationships (SAR): Systematic modification of substituents to optimize bioactivity.

  • Environmental Impact Assessments: Degradation pathways and ecotoxicological effects in aquatic systems.

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